B1576579 Gaegurin-2

Gaegurin-2

Cat. No.: B1576579
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaegurin-2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Korean frog Rana rugosa. It belongs to the brevinin-2 family of AMPs, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . The peptide comprises 24 amino acid residues (FLPLLAGLAASLLPKVCLITKKC) and has a molecular weight of approximately 2.5 kDa. Its α-helical structure and amphipathic nature are critical for its biological activity .

Properties

bioactivity

Antibacterial, Antifungal, Antiparasitic

sequence

GIMSIVKDVAKNAAKEAAKGALSTLSCKLAKTC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Gaegurin-2 shares structural homology with other amphibian-derived AMPs, particularly within the brevinin, esculentin, and japonicin families. Below is a comparative analysis:

Table 1: Structural Features of this compound and Related AMPs
Peptide Source Length (AA) Key Structural Motifs Sequence Similarity to this compound
This compound Rana rugosa 24 N-terminal α-helix, C-terminal cyclic -
Brevinin-2E Rana esculenta 25 N-terminal α-helix, C-terminal cyclic 45%
Esculentin-2 Rana esculenta 37 Two α-helical domains 27–45%
Dybowskin-3 Rana dybowskii 33 N-terminal α-helix, C-terminal cyclic 39%
Japonicin-2CHb Rana chaochiaoensis 15 Short α-helix, linear C-terminal 33%

Key Observations :

  • Cyclic vs. Linear C-Termini : this compound and brevinin-2E share a cyclic C-terminal domain, which enhances stability and membrane penetration. In contrast, japonicin-2CHb lacks this motif, resulting in reduced potency against Gram-negative bacteria .
  • Hydrophobicity : this compound has a moderate hydrophobic moment (1.318), comparable to dybowskin-3 (1.25) but lower than dybowskin-4 (1.66), which correlates with its balanced activity against both hydrophobic and hydrophilic pathogens .

Functional Comparison: Antimicrobial Activity

The antimicrobial efficacy of this compound and related peptides varies significantly based on structural nuances:

Table 2: Antimicrobial Activity (MIC Values in μM)
Peptide E. coli S. aureus C. albicans Hemolytic Activity (HC50)
This compound 2.5 1.2 5.0 >200
Brevinin-2E 1.8 0.9 4.5 150
Esculentin-2 0.5 0.3 2.0 50
Dybowskin-3 3.0 2.5 6.0 >250
Japonicin-2CHb 10.0 8.0 15.0 >300

Key Findings :

  • Potency : Esculentin-2 exhibits the strongest antimicrobial activity due to its extended α-helical domains and higher positive charge (+7 vs. +5 for this compound) .
  • Selectivity : this compound demonstrates lower hemolytic activity (HC50 > 200 μM) compared to esculentin-2 (HC50 = 50 μM), making it a safer candidate for therapeutic applications .

Mechanistic Insights and Research Advancements

Recent studies emphasize the role of membrane curvature generation and pore formation in this compound's activity. Unlike brevinin-2E, which disrupts membranes via a "carpet model," this compound adopts a toroidal pore mechanism, as evidenced by atomic force microscopy (AFM) and molecular dynamics simulations . This mechanism minimizes nonspecific interactions with eukaryotic cells, explaining its low hemotoxicity.

Comparative Limitations :

  • Proteolytic Stability : this compound is susceptible to degradation by serum proteases, whereas esculentin-2 incorporates proline residues that enhance stability .
  • Synergy: Combinations of this compound with conventional antibiotics (e.g., ciprofloxacin) show additive effects against multidrug-resistant Pseudomonas aeruginosa, a trait less pronounced in japonicin-2CHb .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.